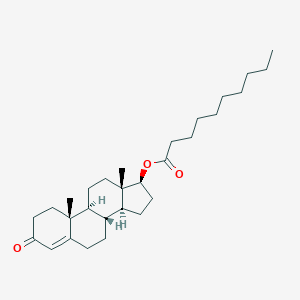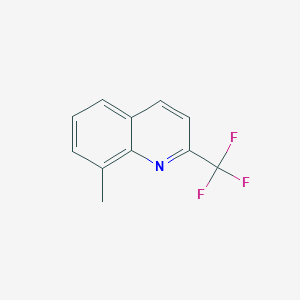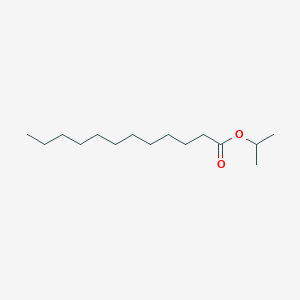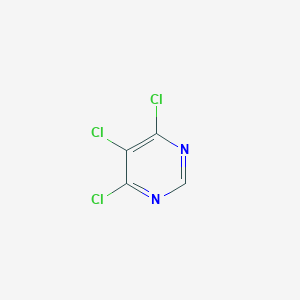
ノルフルオキセチン
概要
説明
Norfluoxetine is a primary active metabolite of fluoxetine, a widely used antidepressant. It belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and is known for its role in the pharmacological effects of fluoxetine. Norfluoxetine is formed through the N-demethylation of fluoxetine and retains similar pharmacological properties, contributing significantly to the therapeutic effects and side effects of fluoxetine .
科学的研究の応用
Norfluoxetine has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of fluoxetine and its metabolites in biological samples.
Biology: Studied for its effects on neurotransmitter systems, particularly serotonin, and its role in modulating mood and behavior.
Medicine: Investigated for its therapeutic potential in treating depression, anxiety, and other psychiatric disorders. It is also used in pharmacokinetic studies to understand the metabolism and distribution of fluoxetine.
Industry: Employed in the development of new antidepressant drugs and in the quality control of pharmaceutical formulations containing fluoxetine
作用機序
Norfluoxetine exerts its effects primarily by inhibiting the reuptake of serotonin (5-HT) at the synaptic cleft, thereby increasing the availability of serotonin in the brain. This action is mediated through the binding of norfluoxetine to the serotonin transporter (SERT), preventing the reabsorption of serotonin into the presynaptic neuron. The increased serotonin levels enhance neurotransmission and contribute to the antidepressant effects. Norfluoxetine also exhibits weak inhibition of norepinephrine reuptake, which may contribute to its overall pharmacological profile .
将来の方向性
Fluoxetine and norfluoxetine have been found to stereospecifically and selectively increase brain neurosteroid content at doses that are inactive on 5-HT reuptake . This suggests that the increase of brain Allo content elicited by fluoxetine and norfluoxetine, rather than the inhibition selective of 5-HT reuptake, may be operative in the fluoxetine-induced remission of the behavioral abnormalities associated with mood disorders .
生化学分析
Biochemical Properties
Norfluoxetine, like fluoxetine, inhibits the reuptake of serotonin, thereby increasing the concentration of serotonin in the synaptic cleft . This leads to enhanced serotonergic neurotransmission, which is thought to be the primary mechanism underlying its antidepressant effects .
Cellular Effects
Norfluoxetine can influence various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in cellular growth and proliferation, suggesting a role in neurogenesis .
Molecular Mechanism
The molecular mechanism of action of Norfluoxetine involves binding to the serotonin transporter, inhibiting the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .
Temporal Effects in Laboratory Settings
The effects of Norfluoxetine can change over time in laboratory settings. For example, chronic treatment with Norfluoxetine can lead to adaptive changes in the brain, such as alterations in the expression of certain genes .
Dosage Effects in Animal Models
The effects of Norfluoxetine can vary with different dosages in animal models. Higher doses can lead to more pronounced effects, but may also increase the risk of adverse effects .
Metabolic Pathways
Norfluoxetine is involved in various metabolic pathways. It is metabolized by the liver, primarily via the cytochrome P450 system .
Transport and Distribution
Norfluoxetine is widely distributed in the body. It can cross the blood-brain barrier and is found in high concentrations in the brain .
Subcellular Localization
Norfluoxetine, being a lipophilic compound, can diffuse across cell membranes and can therefore be found throughout the cell . Its primary site of action is the presynaptic neuron, where it binds to the serotonin transporter .
準備方法
Synthetic Routes and Reaction Conditions: Norfluoxetine is synthesized from fluoxetine through a process of N-demethylation. This reaction typically involves the use of demethylating agents such as lithium aluminum hydride (LiAlH4) or boron tribromide (BBr3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the process .
Industrial Production Methods: In industrial settings, the production of norfluoxetine involves large-scale N-demethylation of fluoxetine using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate norfluoxetine from the reaction mixture .
Types of Reactions:
Oxidation: Norfluoxetine can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of norfluoxetine can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Norfluoxetine can participate in substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted amines.
類似化合物との比較
Norfluoxetine is similar to other SSRIs such as fluoxetine, paroxetine, and sertraline. it is unique in its pharmacokinetic properties and its role as an active metabolite of fluoxetine. Unlike fluoxetine, which is administered as a racemic mixture, norfluoxetine exists as enantiomers (R- and S-norfluoxetine), with the S-enantiomer being more potent in inhibiting serotonin reuptake .
Similar Compounds:
Fluoxetine: The parent compound, widely used as an antidepressant.
Paroxetine: Another SSRI with similar therapeutic effects but different pharmacokinetic properties.
Sertraline: An SSRI with a different chemical structure but similar mechanism of action.
Norfluoxetine’s unique properties, such as its long half-life and active enantiomers, make it a valuable compound in both clinical and research settings .
特性
IUPAC Name |
3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQRCHMSJFFONW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866540 | |
| Record name | Norfluoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83891-03-6 | |
| Record name | Norfluoxetine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83891-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norfluoxetine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083891036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norfluoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORFLUOXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8D70XE2F4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Norfluoxetine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of norfluoxetine?
A1: Norfluoxetine, the major active metabolite of fluoxetine, primarily acts as a potent and selective serotonin reuptake inhibitor (SSRI). [, , , , , , , , ] This means it blocks the reabsorption of serotonin in the synapse, increasing its availability to bind with postsynaptic receptors. [, , , ]
Q2: Does norfluoxetine have other effects besides serotonin reuptake inhibition?
A2: While primarily known for its SSRI activity, norfluoxetine can also influence other neurotransmitter systems. Studies suggest it may inhibit dopamine and noradrenaline reuptake at higher concentrations. [] Additionally, research has shown potential effects on GABAergic transmission in the hippocampus, influencing GABA release and interacting with GABAA receptors. []
Q3: What is the molecular formula and weight of norfluoxetine?
A3: The molecular formula of norfluoxetine is C16H19F3NO, and its molecular weight is 307.33 g/mol.
Q4: Is there any spectroscopic data available for norfluoxetine?
A5: While the provided abstracts don't delve into specific spectroscopic data, various analytical techniques have been employed to characterize and quantify norfluoxetine. These include gas chromatography-mass spectrometry (GC-MS), [, ] high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection, [, , , , , , ] fluorescence detection after precolumn derivatization, [] and tandem mass spectrometry (LC/MS/MS). []
Q5: What is the absorption and distribution profile of norfluoxetine?
A6: Norfluoxetine is readily absorbed after oral administration of fluoxetine and distributes widely throughout the body, including the brain and breast milk. [, , , , , ] It exhibits a high volume of distribution, indicating extensive tissue binding. []
Q6: How is norfluoxetine metabolized and excreted?
A7: While primarily a metabolite itself, norfluoxetine undergoes further metabolism, although at a slower rate than fluoxetine. [, , , ] The majority of fluoxetine and its metabolites, including norfluoxetine, are ultimately excreted in the urine. []
Q7: What is the elimination half-life of norfluoxetine?
A8: Norfluoxetine has a longer elimination half-life compared to fluoxetine, ranging from 7 to 9 days. [] This long half-life contributes to its persistence in the body, even after discontinuation of fluoxetine.
Q8: Are there differences in the pharmacokinetics of fluoxetine and norfluoxetine between species?
A10: Yes, significant species differences exist. Studies in baboons show a higher clearance of fluoxetine and a higher metabolite-to-drug ratio of norfluoxetine compared to humans. [] This highlights the importance of considering species-specific metabolic differences when extrapolating data. []
Q9: Can norfluoxetine itself inhibit CYP enzymes?
A12: Yes, norfluoxetine is a potent inhibitor of both CYP2C19 and CYP3A4. [] This inhibition can potentially lead to drug-drug interactions when co-administered with medications metabolized by these enzymes.
Q10: Does the stereochemistry of fluoxetine and norfluoxetine affect their metabolism and interactions?
A13: Yes, both fluoxetine and norfluoxetine exhibit stereoselective metabolism. [, , , ] The S-enantiomer of norfluoxetine is a more potent inhibitor of CYP2C19 and CYP3A4 than the R-enantiomer. [] These stereoselective interactions highlight the importance of considering enantiomeric composition in drug development and interaction assessments.
Q11: What are the potential toxic effects of norfluoxetine?
A14: While generally well-tolerated, high levels of norfluoxetine can potentially lead to toxicity. [, ] The provided research highlights a case report of fatal fluoxetine intoxication with markedly elevated norfluoxetine concentrations in central blood and liver. []
Q12: What analytical methods are commonly used to determine fluoxetine and norfluoxetine concentrations in biological samples?
A15: Several analytical methods have been developed and validated for the quantification of fluoxetine and norfluoxetine. These include GC-MS, [, ] HPLC with UV detection, [, , , , , , ] HPLC with fluorescence detection, [] and LC/MS/MS. []
Q13: Are there any specific considerations for sample preparation when analyzing norfluoxetine?
A16: Sample preparation often involves liquid-liquid extraction from biological matrices, such as plasma or serum. [, , , , , ] One study employed hollow-fibre supported liquid membrane extraction for analyzing norfluoxetine in sewage samples. []
Q14: Has norfluoxetine been investigated for its potential in treating Parkinson's disease?
A17: Yes, preclinical studies have investigated the neuroprotective effects of norfluoxetine in Parkinson's disease models. [] Research suggests that it might protect dopamine neurons by inhibiting microglia-derived oxidative stress. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid](/img/structure/B159255.png)

![[Difluoro(isocyanato)methyl]benzene](/img/structure/B159266.png)
![2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine](/img/structure/B159269.png)
![2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol](/img/structure/B159270.png)
![bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate](/img/structure/B159271.png)

![Dispiro[5.1.5.3]hexadecan-7-one](/img/structure/B159273.png)




![Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]-](/img/structure/B159283.png)
